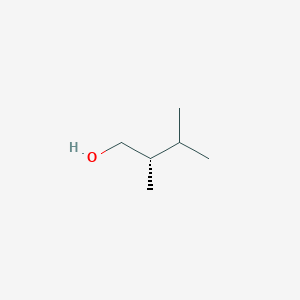

(2S)-2,3-dimethylbutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2,3-dimethylbutan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2S)-2,3-dimethylbutan-1-ol is a chiral alcohol with the molecular formula C6H14O, notable for its biological activities stemming from its interactions with various receptors in the body. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology.

Chemical Structure and Properties

The compound is characterized by a hydroxyl group (-OH) attached to the first carbon of a branched six-carbon chain, with two methyl groups on the second and third carbons. Its chiral nature means it exists in two enantiomeric forms: (2S) and (2R), which can exhibit different biological activities and chemical reactivities. The stereochemistry is crucial as it influences the compound's interaction with biological targets.

The primary biological activity of this compound is linked to its interaction with the adenosine A1 receptor . This receptor plays a significant role in neurotransmission by modulating glutamate release, a major excitatory neurotransmitter in the brain. The interaction leads to:

- Reduction in Glutamate Release : By binding to the adenosine A1 receptor, this compound decreases glutamate release, which can affect excitatory neurotransmission and has implications for conditions such as pain perception and sleep regulation .

- Neuroprotective Effects : The modulation of glutamate levels may contribute to neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Cytotoxicity and Safety Profiles

In vitro studies have been conducted to evaluate the cytotoxicity of this compound against mammalian cell lines. Common assays include:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- LDH Release Assay : Assesses plasma membrane integrity by measuring lactate dehydrogenase release.

These studies are essential for understanding potential toxicity and safety profiles before advancing to animal models .

Neuropharmacological Applications

The compound's interaction with the adenosine A1 receptor suggests potential applications in treating neurological disorders. For instance:

- Pain Management : By reducing excitatory neurotransmission, it may help alleviate chronic pain conditions.

- Sleep Disorders : Its effects on neurotransmitter release could be beneficial in managing sleep-related issues.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chiral alcohol with -OH at C1 | Exhibits specific interactions with adenosine A1 |

| (2R)-2,3-Dimethylbutan-1-ol | Enantiomer differing in spatial arrangement | Potentially different biological activity |

| 2,3-Dimethylbutan-2-ol | Hydroxyl group on C2 | Distinct reactivity compared to (2S) form |

This table highlights how the stereochemical configuration affects biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Study on Neurotransmitter Modulation : Research indicated that administration of this compound resulted in significant modulation of glutamate levels in rodent models, suggesting its efficacy in altering synaptic transmission dynamics.

- Safety Assessment : In vitro cytotoxicity assays showed that while the compound exhibits some level of cytotoxicity at high concentrations, it remains relatively safe at therapeutic doses .

Propriétés

IUPAC Name |

(2S)-2,3-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.